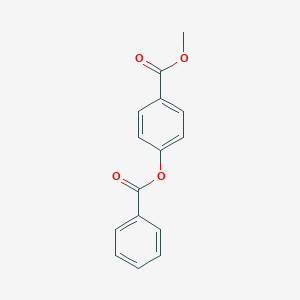
Methyl 4-benzoyloxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-benzoyloxybenzoate, also known as methyl benzoate, is a colorless liquid with a sweet, fruity odor. It is widely used as a flavoring agent in the food industry and as a fragrance in the cosmetic industry. However, it also has significant scientific research applications due to its unique chemical properties.
Mecanismo De Acción
The exact mechanism of action of Methyl 4-benzoyloxybenzoate 4-benzoyloxybenzoate is not fully understood. However, it is believed to exert its antimicrobial activity by disrupting the cell membrane of bacteria, leading to cell death. Its antioxidant activity is thought to be due to its ability to scavenge free radicals and prevent oxidative damage to cells.
Biochemical and Physiological Effects:
Methyl 4-benzoyloxybenzoate has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent. Additionally, it has been found to have anti-inflammatory properties, which may be useful in treating inflammatory conditions such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-benzoyloxybenzoate has a number of advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its antimicrobial and antioxidant properties make it a useful tool for studying these processes. However, its use is limited by its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are a number of potential future directions for research on Methyl 4-benzoyloxybenzoate 4-benzoyloxybenzoate. One area of interest is its potential as an anticancer agent, and further studies are needed to determine its efficacy in vivo. Additionally, its anti-inflammatory properties may be useful in developing new treatments for inflammatory conditions. Finally, further research is needed to fully understand its mechanism of action and potential toxicity.
Métodos De Síntesis
Methyl 4-benzoyloxybenzoate can be synthesized through the esterification of benzoic acid and methanol in the presence of a catalyst such as sulfuric acid. This reaction results in the formation of Methyl 4-benzoyloxybenzoate benzoate and water. The reaction can be monitored using gas chromatography to determine the purity of the product.
Aplicaciones Científicas De Investigación
Methyl 4-benzoyloxybenzoate has been extensively studied for its antimicrobial and antioxidant properties. It has been shown to have significant antibacterial activity against a variety of gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, it has been found to have potent antioxidant activity, which may be useful in preventing oxidative damage in cells.
Propiedades
Número CAS |
75915-29-6 |
|---|---|
Nombre del producto |
Methyl 4-benzoyloxybenzoate |
Fórmula molecular |
C15H12O4 |
Peso molecular |
256.25 g/mol |
Nombre IUPAC |
methyl 4-benzoyloxybenzoate |
InChI |
InChI=1S/C15H12O4/c1-18-14(16)12-7-9-13(10-8-12)19-15(17)11-5-3-2-4-6-11/h2-10H,1H3 |
Clave InChI |
YKHLWWUNXPXTQJ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2 |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



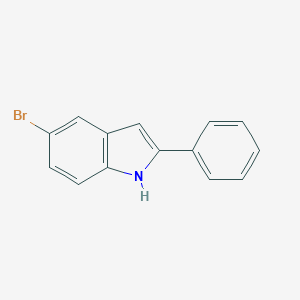

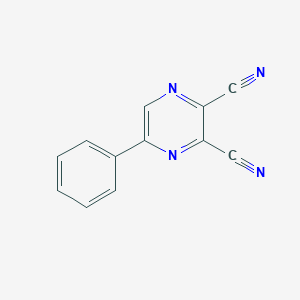
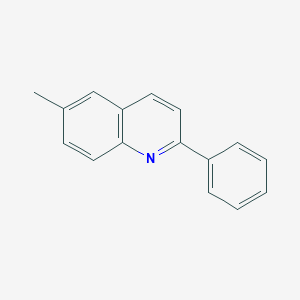
![7-Bromo-2H-benzo[B][1,4]thiazin-3(4H)-one](/img/structure/B184867.png)

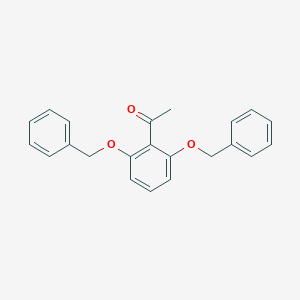
![3,4,5-trimethoxy-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B184872.png)
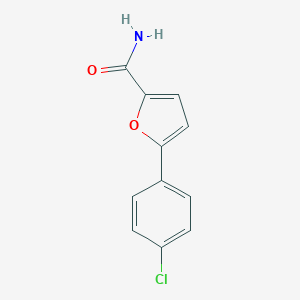
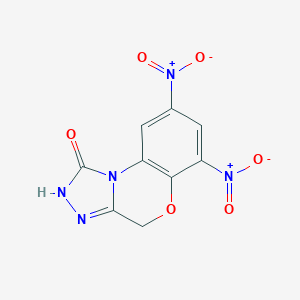
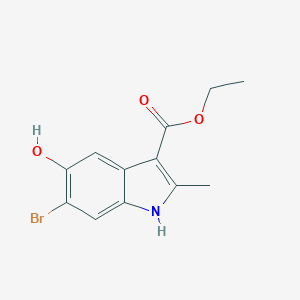
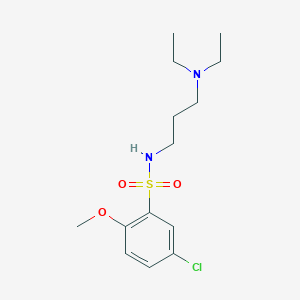
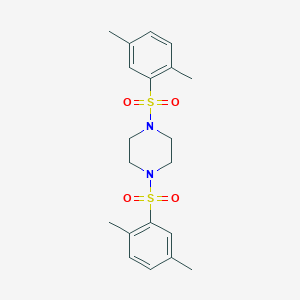
![4-([2,2':6',2''-Terpyridin]-4'-yl)benzoic acid](/img/structure/B184881.png)